molecular formula C14H17F3N2O3S B2691950 4-(methylsulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1448035-94-6

4-(methylsulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2691950
CAS No.: 1448035-94-6
M. Wt: 350.36
InChI Key: QVVZKCHQDQJQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at the 4-position with a methylsulfonyl group (-SO₂CH₃) and a carboxamide moiety linked to a 4-(trifluoromethyl)phenyl ring. Its structure combines sulfonyl and trifluoromethyl groups, which are known to enhance metabolic stability and binding affinity in medicinal chemistry.

Properties

IUPAC Name

4-methylsulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3S/c1-23(21,22)12-6-8-19(9-7-12)13(20)18-11-4-2-10(3-5-11)14(15,16)17/h2-5,12H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVZKCHQDQJQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with a carboxamide group. The introduction of the trifluoromethyl group is often achieved through electrophilic fluorination, while the methylsulfonyl group can be added via sulfonylation reactions. The reaction conditions usually involve the use of strong bases and solvents like dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives.

Conditions Products Key Observations References
6M HCl, reflux, 12 hrs4-(methylsulfonyl)piperidine-1-carboxylic acidComplete conversion; trifluoromethylphenyl group remains intact.
2M NaOH, 80°C, 8 hrsSodium salt of 4-(methylsulfonyl)piperidine-1-carboxylateFaster kinetics in basic vs. acidic media due to nucleophilic hydroxide attack.

Mechanistic Insight : The electron-withdrawing methylsulfonyl group activates the carboxamide toward hydrolysis by polarizing the C=O bond, facilitating nucleophilic attack by water or hydroxide .

Substitution Reactions

The methylsulfonyl group at the 4-position participates in nucleophilic displacement reactions, though steric hindrance from the piperidine ring moderates reactivity.

Reagents Conditions Products Yield References
Sodium methoxide (NaOMe)DMF, 100°C, 24 hrs4-methoxy-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide42%
Ammonia (NH₃), ethanolSealed tube, 120°C, 48 hrs4-amino-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide28%

Limitations : Low yields reflect challenges in displacing the sulfonyl group, which requires strong nucleophiles and prolonged heating .

Reduction Reactions

Selective reduction of the sulfonyl group to a thioether is achievable under controlled conditions.

Reagents Conditions Products Selectivity References
LiAlH₄, THF0°C → RT, 6 hrs4-(methylthio)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide>90% for S=O → S
Pd/C, H₂ (1 atm)MeOH, 25°C, 12 hrsNo reactionN/A

Note : Catalytic hydrogenation fails to reduce the sulfonyl group, highlighting the necessity of hydride-based reagents .

Oxidation Reactions

The piperidine ring resists oxidation due to electron-withdrawing substituents, but side-chain modifications are feasible.

Reagents Conditions Products Byproducts References
KMnO₄, H₂SO₄60°C, 4 hrsSulfone remains stable; partial decompositionCO₂, MnO₂
mCPBA, CH₂Cl₂0°C, 2 hrsNo observable oxidationN/A

Rationale : The methylsulfonyl and trifluoromethyl groups deactivate the piperidine ring toward electrophilic oxidation.

Ring-Opening and Rearrangements

Under extreme conditions, the piperidine ring undergoes fragmentation:

Reagents Conditions Products Mechanism References
HBr (48%), acetic acidReflux, 72 hrsLinear amine-bromide chain with sulfonyl groupAcid-catalyzed scission
BF₃·Et₂OCH₂Cl₂, -10°C, 1 hrNo ring openingN/A

Implications : Ring stability is high under common synthetic conditions but compromised by prolonged strong acid exposure .

Cross-Coupling Reactions

The trifluoromethylphenyl moiety enables palladium-catalyzed couplings when halogenated analogs are synthesized in situ:

Catalyst Substrate Products Yield References
Pd(PPh₃)₄, K₂CO₃4-iodophenyl derivativeBiaryl-coupled product65%
Suzuki conditions (B₂pin₂)Boronic ester intermediateFunctionalized biarylpiperidine58%

Synthetic Utility : Halogenation at the phenyl ring (e.g., Br/I) precedes coupling, expanding access to derivatives for pharmaceutical screening .

Stability Under Thermal and Photolytic Conditions

Condition Time Degradation Stability References
100°C, solid state7 days<5% decompositionHigh thermal stability
UV light (254 nm), MeCN24 hrs15% sulfone reduction to sulfidePhotolabile sulfonyl

Scientific Research Applications

Therapeutic Applications

1.1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and target cancer cells effectively. Studies suggest that derivatives of piperidine compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .

1.2. Neurological Disorders
Compounds related to 4-(methylsulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide have been investigated for their neuroprotective effects. The piperidine ring is known for its ability to cross the blood-brain barrier, making such compounds suitable candidates for treating diseases like Alzheimer's and Parkinson's . The compound's ability to modulate neurotransmitter systems could provide symptomatic relief in these conditions.

1.3. Cardiovascular Applications
Recent patents have highlighted the potential use of this compound in treating dilated cardiomyopathy. The sulfonyl group may play a crucial role in enhancing the compound's efficacy by improving its interaction with biological targets involved in cardiac function .

Synthesis and Structural Modifications

2.1. Synthetic Routes
The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the piperidine core.
  • Introduction of the methylsulfonyl and trifluoromethyl groups.
  • Final carboxamide formation through acylation reactions.

Table 1: Synthetic Pathways Overview

StepReaction TypeKey Reagents
1N-alkylationAlkyl halides, base
2SulfonylationSulfur trioxide, alcohol
3AcylationAcid chlorides or anhydrides
4PurificationCrystallization or chromatography

2.2. Structural Insights
The molecular structure (C13H16F3NO4S2) features distinct functional groups that contribute to its biological activity. The trifluoromethyl group enhances metabolic stability while the sulfonamide moiety can facilitate interactions with biological targets .

Case Studies and Research Findings

3.1. Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a series of piperidine derivatives, including variations of the target compound, for their anticancer activity against various cell lines. Results demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective doses for therapeutic application .

3.2. Case Study: Neuroprotective Effects
In a preclinical trial, a derivative of this compound was administered to models of neurodegeneration. The results suggested improvements in cognitive function and reduced markers of neuronal damage, supporting its potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. The pathways involved in its mechanism of action are often related to signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Piperidine Substituent Carboxamide Substituent Sulfonyl/Other Groups Reference
Target Compound 4-Methylsulfonyl 4-(Trifluoromethyl)phenyl Methylsulfonyl
N-(4-Fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide 1-(4-Fluorophenyl)sulfonyl 4-Fluorobenzyl Aryl sulfonyl (fluorophenyl)
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide 1-Tosyl (p-toluenesulfonyl) Complex aryl groups Tosyl
Rédafamdastat (FAAH inhibitor) 4-Substituted with trifluoromethylpyridyl-oxyphenyl Pyridazin-3-yl None (trifluoromethylpyridyl)
A939572 (piperidine-1-carboxamide) 4-(2-Chlorophenoxy) 3-(Methylcarbamoyl)phenyl Chlorophenoxy
N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide 1-Tosyl 4-(Acetylamino)phenyl Tosyl

Key Observations :

  • Fluorinated aryl sulfonyl groups () may enhance electron-withdrawing effects but reduce metabolic stability.
  • Carboxamide Substituents: The 4-(trifluoromethyl)phenyl group in the target compound introduces strong hydrophobicity compared to fluorobenzyl () or acetylamino phenyl () groups.
  • Piperidine Substitution : The 4-position sulfonyl in the target contrasts with 1-position sulfonyl in , which may alter ring conformation and target engagement.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~380–400 g/mol, comparable to A939572 (387.86 g/mol, ) but lower than rédafamdastat (complex substituents likely increase mass).
  • Solubility : The trifluoromethyl group reduces solubility, but the methylsulfonyl group may offset this slightly compared to aryl sulfonyl analogs ().

Structure-Activity Relationship (SAR) Insights

  • Sulfonyl Position : 4-Substitution on piperidine (target) may enforce a specific chair conformation, improving binding vs. 1-substituted analogs ().
  • Trifluoromethyl vs. Fluorine : The CF₃ group’s stronger electron-withdrawing effect enhances aromatic ring rigidity and hydrophobic interactions compared to fluorine ().

Biological Activity

4-(Methylsulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide, commonly referred to by its CAS number 1448035-94-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and a trifluoromethylphenyl moiety. Its molecular weight is approximately 350.36 g/mol, which influences its pharmacokinetic properties and biological interactions.

Synthesis

The synthesis of this compound has been documented in various studies, emphasizing the importance of structural modifications to enhance biological activity. For example, the introduction of the methylsulfonyl and trifluoromethyl groups was aimed at optimizing interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and ovarian cancer (OVCAR-3). The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)19.9 - 75.3Induction of apoptosis via caspase activation
OVCAR-3 (Ovarian)31.5 - 43.9Inhibition of MAGL leading to increased endocannabinoid levels
HepG2 (Liver)Not specifiedPotential microtubule destabilization

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Microtubule Destabilization : Similar compounds have been reported to inhibit microtubule assembly, thereby disrupting mitotic processes in cancer cells .
  • Caspase Activation : The induction of apoptosis in cancer cells is mediated by the activation of caspases, particularly caspase-3, which plays a crucial role in the apoptotic pathway .
  • MAGL Inhibition : The compound acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids that can promote apoptosis in cancer cells .

Case Studies

A significant study conducted on various piperidine derivatives demonstrated that those with similar structural features to this compound exhibited promising results against multiple cancer types. Specifically:

  • Study on MDA-MB-231 Cells : Treatment with the compound resulted in morphological changes indicative of apoptosis at concentrations as low as 1 µM.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential for therapeutic use.

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reactivity.
  • Catalysis : Add catalytic DMAP to accelerate carboxamide formation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate high-purity product (>98% by HPLC) .

Table 1 : Comparison of Yields Under Different Conditions

StepReagent SystemTemperatureYield (%)Purity (%)
1H₂O₂, AcOH25°C7295
1mCPBA, DCM0°C8598
2EDC/HOBt, DCM0–5°C6897
2DCC/DMAP, DMFRT7896

Advanced: How can structural contradictions in NMR and X-ray crystallography data be resolved?

Methodological Answer:
Discrepancies between solution-phase (NMR) and solid-state (X-ray) structures often arise from conformational flexibility or crystal packing effects. To address this:

  • Dynamic NMR Studies : Perform variable-temperature ¹H/¹³C NMR to detect rotational barriers or tautomeric equilibria. For example, the piperidine ring’s chair vs. boat conformation may shift with temperature .
  • DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values for different conformers (e.g., using B3LYP/6-31G* basis sets) .
  • Cocrystallization : Co-crystallize the compound with heavy atoms (e.g., bromine derivatives) to improve X-ray diffraction resolution and validate bond angles .

Case Study :
A related piperidine-carboxamide exhibited a 5° deviation in dihedral angles between X-ray and NMR-optimized structures due to crystal lattice constraints .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals (e.g., trifluoromethylphenyl protons at δ 7.5–7.8 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1160 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) groups .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Table 2 : Key Spectral Data

Functional GroupNMR (δ, ppm)IR (cm⁻¹)HRMS (m/z)
Trifluoromethyl7.6 (d, J=8 Hz)--
Methylsulfonyl3.1 (s)1320, 1150381.1243
Piperidine-CH₂2.8–3.4 (m)--

Advanced: How can researchers analyze conflicting bioactivity data across assay models?

Methodological Answer:
Contradictory results (e.g., IC₅₀ variability in kinase inhibition assays) may stem from:

  • Assay Conditions : Differences in ATP concentrations (e.g., 1 μM vs. 10 μM) can alter competitive inhibition kinetics .
  • Cell Permeability : Use logP/logD measurements (e.g., octanol-water partitioning) to correlate lipophilicity with cellular uptake discrepancies .
  • Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes) to identify rapid degradation in certain models .

Q. Validation Protocol :

Standardize assay conditions (pH, temperature, cofactors).

Include positive controls (e.g., staurosporine for kinase inhibition).

Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .

Basic: What are the key considerations for designing SAR studies?

Methodological Answer:
Focus on modular substitutions to probe pharmacophore elements:

  • Piperidine Ring : Replace with morpholine or azetidine to assess ring size impact on target binding .
  • Trifluoromethyl Group : Substitute with Cl, Br, or CF₂H to evaluate electronic effects .
  • Methylsulfonyl : Test sulfonamide or sulfonic acid derivatives for solubility vs. potency trade-offs .

Table 3 : SAR Trends in Analogues

ModificationBioactivity (IC₅₀, nM)Solubility (μM)
CF₃ → Cl120 ± 1545
Piperidine → Azetidine>1000120
Methylsulfonyl → SO₂NH₂85 ± 1028

Advanced: How can computational modeling guide target identification?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 2JDO, 4HNF) . Prioritize targets with Glide scores < -8 kcal/mol.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Pharmacophore Mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., imatinib’s ATP-binding pocket interactions) .

Case Study :
A docking study predicted strong interaction with MAPK14 (p38α), validated by SPR (KD = 12 nM) .

Basic: What are the stability and storage recommendations?

Methodological Answer:

  • Stability : Susceptible to hydrolysis at high humidity. Conduct accelerated stability testing (40°C/75% RH) per ICH guidelines .
  • Storage : Store desiccated at -20°C in amber vials. Avoid freeze-thaw cycles to prevent polymorphic transitions .

Q. Degradation Products :

  • Hydrolysis of the carboxamide yields 4-(trifluoromethyl)aniline (HPLC retention time = 4.2 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.